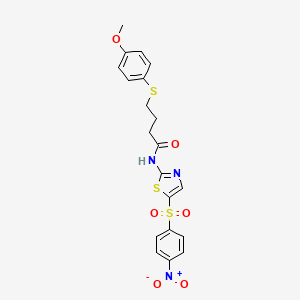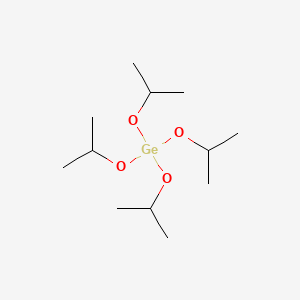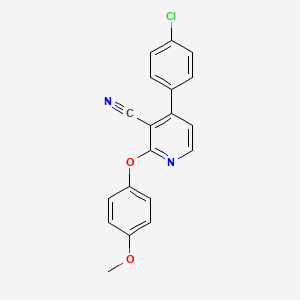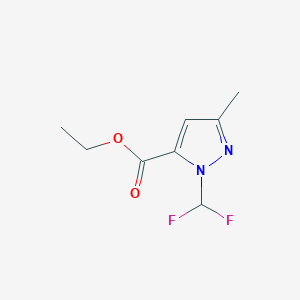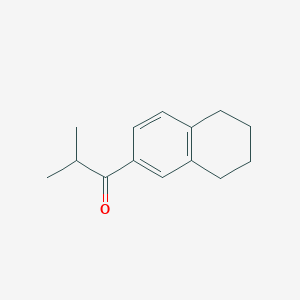![molecular formula C27H28N2O4 B3007914 N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide CAS No. 1210699-20-9](/img/structure/B3007914.png)
N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide
カタログ番号 B3007914
CAS番号:
1210699-20-9
分子量: 444.531
InChIキー: VYQXULRNMRVOOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like this typically belong to the class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. They can exhibit a wide range of biological activities and are commonly found in pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, including the formation of the azetidinone ring and the attachment of the phenyl groups. The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the types of reactions the compound can undergo and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. These properties can provide important information about how the compound behaves under different conditions .Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[3-[[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-4-20-10-5-6-14-24(20)33-26-25(21-11-8-13-23(16-21)32-3)29(27(26)31)17-19-9-7-12-22(15-19)28-18(2)30/h5-16,25-26H,4,17H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQXULRNMRVOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2C(N(C2=O)CC3=CC(=CC=C3)NC(=O)C)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3007831.png)
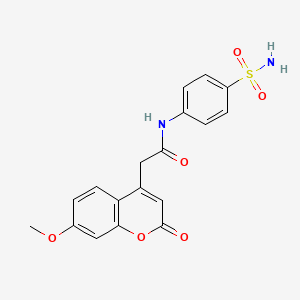
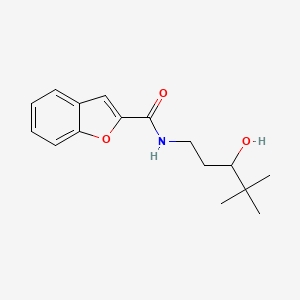
![2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B3007834.png)
![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3007835.png)
![3-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B3007838.png)
